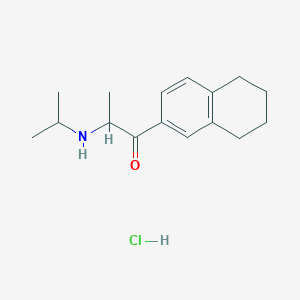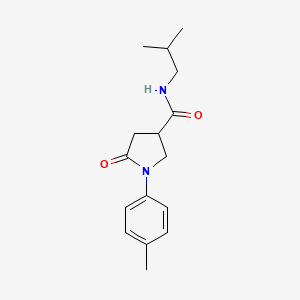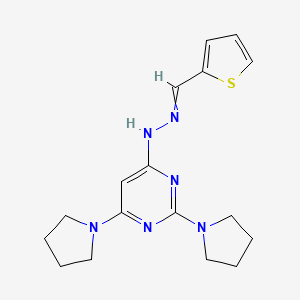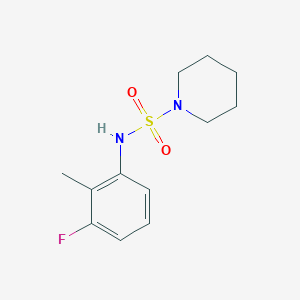![molecular formula C15H10Cl2N2O5 B4957623 methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate](/img/structure/B4957623.png)
methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate, also known as DCB-MBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitrobenzoate family and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. This compound has also been found to have a protective effect on the liver, reducing liver damage caused by toxic chemicals.
实验室实验的优点和局限性
One of the main advantages of methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate is its potential as a new cancer therapy. It has been shown to be effective against a range of different cancer cell lines, making it a promising candidate for further development. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, its synthesis method is complex and may be difficult to reproduce in large quantities.
未来方向
There are many potential future directions for research into methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate. One area of interest is in the development of new cancer therapies. This compound has shown promise in pre-clinical studies, and further research is needed to determine its potential as a treatment for different types of cancer. In addition, this compound's anti-inflammatory and antioxidant properties could make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders. Further research is also needed to fully understand the compound's mechanism of action and to optimize its synthesis method for large-scale production.
合成方法
Methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-nitrobenzoic acid in the presence of a base such as triethylamine to yield this compound. The final product is obtained through purification using column chromatography.
科学研究应用
Methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In addition, this compound has also been found to exhibit anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.
属性
IUPAC Name |
methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O5/c1-24-15(21)10-4-3-9(7-13(10)19(22)23)18-14(20)11-6-8(16)2-5-12(11)17/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRHVFCFSGWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)

![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)



![1,2-dichloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4957610.png)


![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)

![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)